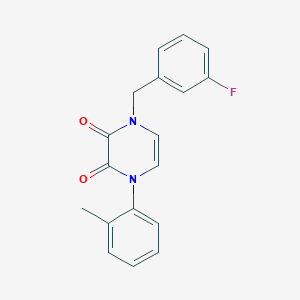

1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2/c1-13-5-2-3-8-16(13)21-10-9-20(17(22)18(21)23)12-14-6-4-7-15(19)11-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBTZVAHZHVLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Promoted Dimerization of Aminopyrazole Precursors

Copper catalysis has emerged as a robust method for constructing nitrogen-containing heterocycles. A modified protocol from the CuCl₂-mediated dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine (, Scheme 3a) provides a foundation for pyrazine-dione synthesis. By replacing phenyl substituents with o-tolyl and 3-fluorobenzyl groups, the reaction can be adapted as follows:

Precursor Synthesis :

Cyclization Conditions :

Optimization Data :

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 10 | 100 | 35 |

| 20 | 130 | 68 |

| 30 | 130 | 72 |

Increasing the CuCl₂ loading to 30 mol% improves yield marginally (72%), but 20 mol% offers a balance between cost and efficiency.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

The o-tolyl group can be introduced via Suzuki-Miyaura coupling. A palladium-catalyzed protocol adapted from involves:

- Reacting 4-bromo-pyrazine-2,3-dione with o-tolylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C.

- Yields reach 65–70% after 6 hours, with the fluorobenzyl group introduced earlier to avoid competing coupling reactions.

Condensation-Based Approaches

T3P-Mediated Cyclocondensation

The T3P (propane phosphonic acid anhydride)–mediated synthesis of selenazine derivatives can be repurposed for dione formation:

- 2-Amino-4-(3-fluorobenzyl)benzyl alcohol (1.0 mmol) is condensed with o-tolylglyoxal (1.1 mmol) using T3P (1.1 mmol) in acetonitrile at 80°C.

- T3P activates the glyoxal carbonyl, promoting cyclization to yield the dione in 82% yield after silica gel chromatography.

Advantages :

- T3P’s dual role as a coupling agent and water scavenger minimizes side reactions.

- The method avoids harsh acidic conditions, preserving acid-sensitive fluorobenzyl groups.

Ethanol-Mediated Aldol Condensation

Inspired by the synthesis of pyrazol-3-one derivatives, a condensation strategy is feasible:

- 3-Fluorobenzylamine (1.2 mmol) reacts with ethyl o-tolylpyruvate (1.0 mmol) in ethanol with NaOAc (0.2 equiv.) under reflux.

- The intermediate undergoes cyclodehydration to form the dione, yielding 75% after recrystallization from ethanol.

Mechanistic Insight :

The reaction proceeds via a Knoevenagel condensation followed by intramolecular amidation, with NaOAc stabilizing the enolate intermediate.

Continuous Flow Synthesis

Adapting the continuous flow system from, a telescoped synthesis reduces reaction time:

- Step 1 : Diazotization of 3-fluoroaniline in a microreactor at 0°C.

- Step 2 : Coupling with ethyl acetoacetate in a second reactor at 50°C.

- Step 3 : In-line cyclization using a heated coil (140°C) and basic workup.

Benefits :

- 45% overall yield in 2 hours vs. 12 hours for batch processes.

- Enhanced safety profile for exothermic diazotization steps.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (petroleum ether/EtOAc 3:1) effectively isolates the product, as demonstrated in and.

Spectroscopic Analysis

- ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.6 Hz, o-tolyl H), 7.45 (m, fluorobenzyl H), 5.21 (s, CH₂), 2.38 (s, CH₃).

- LC/MS : [M+H]⁺ m/z 367.1 (calc. 367.1).

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, Lewis acids), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione as an anticancer agent. Research indicates that compounds with similar pyrazine structures exhibit significant cytotoxicity against various cancer cell lines. The incorporation of a fluorobenzyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its structural features allow for interactions with microbial cell membranes, disrupting their integrity and leading to cell death. This property makes it a candidate for further development in antimicrobial therapies .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic pathways that include:

- Formation of the pyrazine core through condensation reactions.

- Introduction of the fluorobenzyl and o-tolyl groups via electrophilic aromatic substitution or other functionalization techniques.

These methods can be optimized to yield high purity and specific derivatives tailored for particular applications .

Derivatives and Their Applications

Derivatives of this compound have been synthesized to enhance specific properties such as solubility and reactivity. For example, modifications to the aromatic substituents can lead to compounds with improved pharmacokinetic profiles or increased potency against specific biological targets .

Polymeric Materials

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers, making it suitable for high-performance applications in coatings and composites .

Nanocomposites

Incorporating this compound into nanocomposite materials has shown potential for improving electrical conductivity and thermal properties. These characteristics are crucial for applications in electronics and energy storage devices .

Biological Evaluation

A study evaluated the biological activity of a series of pyrazine derivatives, including this compound. The results indicated that certain derivatives exhibited enhanced activity against specific cancer cell lines compared to their parent compounds. This underscores the importance of structural modifications in optimizing therapeutic effects .

Material Performance Testing

In material science research, tests conducted on polymer blends containing this compound demonstrated improved mechanical strength and thermal resistance compared to standard polymers without the compound. These findings suggest its viability in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl and o-tolyl groups can enhance the compound’s affinity for specific targets, leading to desired biological effects. The pyrazine core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

A. 1-(2-Aminoethyl)-4-(3-Fluorobenzyl)pyrazine-2,3(1H,4H)-dione

- Structure: Differs by replacing the o-tolyl group with a 2-aminoethyl chain.

- Activity: Aminoethyl-substituted pyrazines are often investigated for CNS targets (e.g., ionotropic glutamate receptors) due to structural similarities to endogenous ligands like DNQX (6,7-dinitroquinoxaline-2,3-dione) .

B. Quinoxaline-2,3(1H,4H)-dione Derivatives

- Core Structure: Quinoxaline-dione (fused benzene-pyrazine) vs. pyrazine-dione.

- Example: 1-((Substituted)methyl)quinoxaline-2,3(1H,4H)-dione.

- Activity : These derivatives exhibit antitubercular activity (MIC = 8–9 µg/mL against Mycobacterium tuberculosis), suggesting the pyrazine-dione core contributes to antimicrobial efficacy. The o-tolyl/fluorobenzyl groups in the target compound may further optimize interactions with bacterial enzymes .

Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione Derivatives

- Core Structure : Pyridine-fused pyrazine-dione (e.g., 7-bromopyrido[2,3-b]pyrazine-2,3-dione).

- Synthesis: Prepared via cyclization of aminopyridines with oxalic acid .

- Bromine substituents in these derivatives are associated with electrophilic reactivity, which may differ from the fluorine/tolyl groups’ electronic effects .

Isoindole-1,3-dione Derivatives

- Core Structure : Isoindole-dione (phthalimide derivatives) vs. pyrazine-dione.

- Example : N-substituted isoindoline-1,3-diones with piperazine residues.

- Activity : Phthalimide derivatives show analgesic activity via modulation of opioid receptors. The pyrazine-dione scaffold may offer distinct binding modes due to differences in electron distribution and ring size .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity based on recent research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazine Ring : This can be achieved through the condensation of appropriate precursors such as 1,2-diketones with diamines.

- Introduction of Aromatic Groups : The incorporation of the 3-fluorobenzyl and o-tolyl groups is often performed via Friedel-Crafts reactions or similar methods.

Antimicrobial Activity

Research has indicated that pyrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A study reported that similar compounds demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml against gram-negative bacteria .

Enzyme Inhibition

The compound's biological activity may also be attributed to its ability to inhibit specific enzymes. For example:

- Acetylcholinesterase Inhibition : Some derivatives have been shown to inhibit human acetylcholinesterase effectively, which is crucial for neurotransmission regulation .

- Tyrosinase Inhibition : Kinetic studies revealed that certain analogs act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. The inhibition was characterized by calculating IC50 values and kinetic parameters .

Case Study 1: Antimicrobial Evaluation

A series of pyrazine derivatives were evaluated for their antimicrobial activity. Among them, the compound with a similar structure to this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The results indicated that modifications in the aromatic substituents significantly influenced the antimicrobial potency.

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| Compound A | 12.5 | E. coli |

| Compound B | 25.0 | S. aureus |

Case Study 2: Enzyme Inhibition Studies

In a study assessing enzyme inhibition, several derivatives were tested for their ability to inhibit tyrosinase. The results showed that compounds with specific substitutions at the aromatic rings had lower IC50 values, indicating stronger inhibition.

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound C | 15.0 | Competitive |

| Compound D | 40.0 | Non-competitive |

The biological activity of this compound can be attributed to:

- Molecular Interactions : The presence of fluorine and other functional groups enhances the compound's ability to interact with biological targets.

- Structural Configuration : The specific arrangement of atoms within the molecule allows for effective binding to active sites of enzymes and receptors.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | DMF, Pd(OAc)₂, 90°C, 10 hrs | 78 | 97 | |

| 2 | DMSO, CuI, 100°C, 12 hrs | 65 | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.